molecular formula C18H17N2P B12546338 Benzenamine, 4,4'-(phenylphosphinidene)bis- CAS No. 148308-18-3

Benzenamine, 4,4'-(phenylphosphinidene)bis-

Cat. No.: B12546338
CAS No.: 148308-18-3
M. Wt: 292.3 g/mol
InChI Key: CGNWKZGNJFCAMM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(phenylphosphinidene)bis- is a chemical compound with the molecular formula C18H17N2P It is characterized by the presence of a phosphinidene group bridging two benzenamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine derivatives with a phosphinidene source. One common method includes the use of phenylphosphinidene dichloride as a reagent, which reacts with benzenamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Benzenamine, 4,4’-(phenylphosphinidene)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinidene group to a phosphine.

    Substitution: The benzenamine moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4,4’-(phenylphosphinidene)bis- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(phenylphosphinidene)bis- involves its interaction with molecular targets through its phosphinidene and benzenamine groups. These interactions can lead to the formation of coordination complexes, activation of catalytic sites, and modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-(phenylphosphinidene)bis[N,N-dimethyl-]
  • 4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid)

Uniqueness

Benzenamine, 4,4’-(phenylphosphinidene)bis- is unique due to its specific structure, which allows for versatile reactivity and applications. Its ability to form stable complexes and undergo various chemical transformations makes it distinct from other similar compounds.

Properties

CAS No.

148308-18-3

Molecular Formula

C18H17N2P

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(4-aminophenyl)-phenylphosphanyl]aniline

InChI

InChI=1S/C18H17N2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2

InChI Key

CGNWKZGNJFCAMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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